(Z)-3-hexen-1-yl heptine carbonate

Catalog No.
S12995200
CAS No.
M.F
C14H22O2
M. Wt
222.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-hexen-1-yl heptine carbonate

Product Name

(Z)-3-hexen-1-yl heptine carbonate

IUPAC Name

hex-3-enyl oct-2-ynoate

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C14H22O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9,11,13H2,1-2H3

InChI Key

ANJQMBWSXVCLTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(=O)OCCC=CCC

(Z)-3-hexen-1-yl heptine carbonate is an organic compound with the molecular formula C14H22O2C_{14}H_{22}O_{2}. This compound features a unique structure that includes both alkyne and alkene functional groups, which contribute to its distinctive chemical properties and reactivity. It is recognized for its applications in various fields, particularly in the fragrance and flavor industries due to its pleasant aroma reminiscent of green, fresh notes.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane. Catalytic hydrogenation using palladium on carbon is often employed for this purpose.
  • Substitution: Nucleophilic substitution reactions can occur at the ester functional group, allowing for the formation of various esters or alcohols depending on the nucleophile used.

These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate in various chemical syntheses .

The synthesis of (Z)-3-hexen-1-yl heptine carbonate typically involves esterification reactions. A common method includes:

  • Esterification: Reacting hex-3-en-1-ol with heptinoic acid in the presence of a catalyst such as sulfuric acid under reflux conditions to ensure complete esterification.
  • Industrial Production: In industrial settings, continuous flow reactors may be utilized to optimize yield and efficiency, employing high-purity reactants and controlled reaction conditions to produce high-quality products .

(Z)-3-hexen-1-yl heptine carbonate is primarily used in:

  • Fragrance Industry: Its fresh green notes make it suitable for use in perfumes and scented products.
  • Flavoring Agents: It can be used as a flavoring agent in food products due to its appealing aroma.

These applications leverage the compound's unique olfactory properties, enhancing consumer products across various markets .

Several compounds share structural similarities with (Z)-3-hexen-1-yl heptine carbonate. Here are some notable examples:

Compound NameStructure TypeKey Differences
Hex-3-en-1-yl oct-2-ynoateAlkyne & AlkeneContains a longer carbon chain; different reactivity.
Hex-3-en-1-yl octanoateEsterLacks alkyne functionality; different applications.
Oct-2-yneAlkyneDoes not contain an alkene group; different properties.
(Z)-3-Hexenyl acetateEsterSimpler structure; primarily used as a flavoring agent.

(Z)-3-hexen-1-yl heptine carbonate stands out due to its unique combination of functional groups that enhance its versatility for various chemical and industrial applications .

Systematic Nomenclature

The compound is systematically named according to IUPAC guidelines as hex-3-enyl oct-2-ynoate. This nomenclature reflects its two primary components:

  • A hex-3-enyl group, a six-carbon chain with a double bond at the third position in the (Z)-configuration.
  • An oct-2-ynoate group, an eight-carbon chain with a triple bond at the second position, esterified to the hydroxyl group of the hexenyl moiety.

Common Synonyms and Registry Identifiers

The compound is interchangeably referred to as:

  • cis-3-Hexenyl 2-octynoate
  • (Z)-3-Hexen-1-yl heptine carbonate
  • 2-Octynoic acid (3Z)-3-hexen-1-yl ester

Its CAS Registry Number is 68698-58-8, and its European Community (EC) number is 272-087-5.

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

222.161979940 g/mol

Monoisotopic Mass

222.161979940 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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